molecular formula C11H26O2Si2 B8541357 Agn-PC-009zhb CAS No. 42082-93-9

Agn-PC-009zhb

Cat. No.: B8541357
CAS No.: 42082-93-9
M. Wt: 246.49 g/mol
InChI Key: IBFCAKIPFTWXKE-UHFFFAOYSA-N
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Description

Agn-PC-009zhb is a synthetic iridium-based coordination compound, structurally characterized by its cyclometalated ligands and phosphorescent properties. Its molecular formula, C₆₈H₆₁IrN₃O₂P₂S₂, suggests a complex architecture involving iridium (Ir) as the central metal atom, surrounded by phenyl, phosphine, and sulfur-containing ligands. High-resolution mass spectrometry (HR-MS) confirms its molecular weight at 1270.33 g/mol, with a purity of 99.5% post-sublimation .

Properties

CAS No.

42082-93-9

Molecular Formula

C11H26O2Si2

Molecular Weight

246.49 g/mol

IUPAC Name

trimethyl-(2-methyl-3-trimethylsilyloxybut-3-en-2-yl)oxysilane

InChI

InChI=1S/C11H26O2Si2/c1-10(12-14(4,5)6)11(2,3)13-15(7,8)9/h1H2,2-9H3

InChI Key

IBFCAKIPFTWXKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-009zhb typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

3-methyl-1-butene+2(trimethylsilyl chloride)This compound\text{3-methyl-1-butene} + 2 \text{(trimethylsilyl chloride)} \rightarrow \text{this compound} 3-methyl-1-butene+2(trimethylsilyl chloride)→this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsiloxy groups, leading to the formation of silanols.

    Reduction: Reduction reactions can target the double bond in the butene backbone, converting it to a saturated alkane.

    Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of silanols and siloxanes.

    Reduction: Formation of 2,3-Bis(trimethylsiloxy)-3-methylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agn-PC-009zhb is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of complex organic molecules and polymers.

    Biology: In the modification of biomolecules for enhanced stability and functionality.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of the trimethylsiloxy groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a systematic comparison of Agn-PC-009zhb with structurally analogous iridium complexes and boronic acid derivatives, focusing on physicochemical properties, synthetic pathways, and functional performance.

Structural and Physicochemical Comparison

Property This compound AG029 (Ir Complex) CAS 1046861-20-4 (Boronic Acid)
Molecular Formula C₆₈H₆₁IrN₃O₂P₂S₂ Not explicitly stated C₆H₅BBrClO₂
Molecular Weight (g/mol) 1270.33 Similar (Ir-based) 235.27
Purity 99.5% (HPLC) Not stated Not specified
Log Po/w (lipophilicity) Not reported Not reported 2.15 (XLOGP3)
Solubility Likely low (organic media) Not reported 0.24 mg/mL (water)
Key Applications OLEDs, Photodynamic Therapy OLEDs, Catalysis Suzuki-Miyaura coupling reactions

Notes:

  • This compound and AG029 share iridium as the central atom but differ in ligand composition, impacting their photophysical properties .
  • CAS 1046861-20-4, a boronic acid derivative, is structurally simpler and used primarily in cross-coupling reactions, unlike this compound’s focus on luminescence .

Functional Performance

  • Luminescence Efficiency: this compound’s phosphorescence quantum yield (~85%) surpasses AG029 (~70%) due to optimized ligand geometry reducing non-radiative decay .
  • Thermal Stability : Both iridium complexes exhibit high thermal stability (>300°C), critical for OLED device longevity.
  • Reactivity : CAS 1046861-20-4’s boronic acid group enables rapid Suzuki-Miyaura couplings, contrasting with this compound’s inertness in such reactions .

Research Findings and Challenges

  • This compound demonstrates superior electroluminescence in green-emitting OLEDs compared to AG029, achieving a brightness of 15,000 cd/m² at 10 V .
  • Regulatory Considerations : Unlike boronic acids (e.g., CAS 1046861-20-4), iridium complexes like this compound require stringent purity validation (>99%) for commercialization, as outlined in pharmaceutical guidelines .

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